STX-721 Demonstrates a Significantly Wider Mutant-Selectivity Window Compared to Mobocertinib
STX-721 exhibits a substantially larger therapeutic window compared to the withdrawn clinical-stage agent mobocertinib. In cellular proliferation assays, STX-721 demonstrates a >23-fold selectivity for ex20ins mutants (ASV/SVD) over wild-type EGFR . In contrast, mobocertinib was reported to inhibit ex20ins-mutant driven cell proliferation at concentrations that are only 1.5- to 10-fold lower than those required for WT-EGFR inhibition, indicating a much narrower selectivity profile [1].
| Evidence Dimension | Mutant vs. Wild-Type EGFR Selectivity (Fold-Selectivity) |
|---|---|
| Target Compound Data | >23-fold selectivity (WT IC50 / Mutant IC50) |
| Comparator Or Baseline | Mobocertinib: 1.5- to 10-fold selectivity |
| Quantified Difference | STX-721 demonstrates a >2.3x greater selectivity window compared to the upper bound of mobocertinib's reported selectivity. |
| Conditions | Ba/F3 cellular proliferation assays comparing EGFR ex20ins mutants (ASV/SVD) to wild-type EGFR [1] |
Why This Matters
A larger selectivity window in vitro is a strong predictor of improved tolerability and the potential for more efficacious dosing in vivo, as it suggests reduced WT EGFR-driven adverse events.
- [1] Australian Therapeutic Goods Administration (TGA). Australian Product Information for Exkivity (mobocertinib). Document on mobocertinib's selectivity profile. View Source
